(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by its specific stereochemistry and functional groups. This compound consists of an amino group, a carboxylic acid group, and a substituted phenyl group featuring chlorine and fluorine atoms. Its molecular formula is , and it plays a significant role in medicinal chemistry due to its structural properties that can influence biological activity.
(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential as:
The synthesis of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid typically involves several steps:
The compound has several applications across various fields:
Interaction studies have shown that (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid can interact with specific enzymes and receptors. These interactions may modulate biological pathways, making it a candidate for further research in drug development. Notably, it may influence pathways involved in neurotransmission and metabolic processes.
Several compounds share structural similarities with (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S)-2-amino-3-(6-chlorophenyl)propanoic acid | Lacks fluorine substituents | |
| (2S)-2-amino-3-(4-fluorophenyl)propanoic acid | Different fluorine position | |
| (2S)-2-amino-3-(5-bromophenyl)propanoic acid | Contains bromine instead of chlorine |